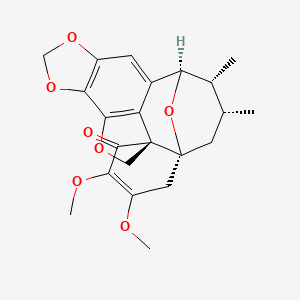

Heteroclitin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C22H24O7 |

|---|---|

Poids moléculaire |

400.4 g/mol |

Nom IUPAC |

(1S,12R,13R,14R,16R)-18,19-dimethoxy-13,14-dimethyl-3,6,8,22-tetraoxahexacyclo[9.9.1.112,16.01,16.04,21.05,9]docosa-4(21),5(9),10,18-tetraen-20-one |

InChI |

InChI=1S/C22H24O7/c1-10-6-21-7-14(24-3)18(25-4)20(23)22(21)8-26-19-15(22)12(16(29-21)11(10)2)5-13-17(19)28-9-27-13/h5,10-11,16H,6-9H2,1-4H3/t10-,11-,16-,21-,22+/m1/s1 |

Clé InChI |

YBZBRFFDTNHGNZ-ZMLJUPKUSA-N |

SMILES isomérique |

C[C@@H]1C[C@@]23CC(=C(C(=O)[C@@]24COC5=C4C(=CC6=C5OCO6)[C@@H]([C@@H]1C)O3)OC)OC |

SMILES canonique |

CC1CC23CC(=C(C(=O)C24COC5=C4C(=CC6=C5OCO6)C(C1C)O3)OC)OC |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Heteroclitin I: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and preliminary biological evaluation of Heteroclitin I, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis and therapeutic potential of natural products.

Introduction

Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, has a long history of use in traditional medicine, particularly in China, for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations into this plant have revealed a rich diversity of bioactive secondary metabolites, with lignans and triterpenoids being the predominant chemical classes.[1] Among the various lignans isolated from Kadsura heteroclita, the dibenzocyclooctadiene scaffold has emerged as a structure of significant interest due to its wide range of biological activities, including anti-inflammatory, hepatoprotective, and antiviral properties.

A phytochemical investigation of the stems of Kadsura heteroclita led to the isolation of several compounds, including two new dibenzocyclooctadiene lignans named this compound and J.[2] Preliminary studies have indicated that some compounds from this plant exhibit anti-HIV activity.[2] This guide will focus on the technical aspects of the discovery and isolation of this compound, its preliminary anti-HIV evaluation, and its hypothesized mechanism of action.

Isolation of this compound

The isolation of this compound from the stems of Kadsura heteroclita is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for isolating lignans from this plant genus.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction

-

Plant Material: Air-dried stems of Kadsura heteroclita are collected and pulverized into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to yield fractions of varying polarity. The chloroform-soluble fraction, typically rich in lignans, is selected for further separation.

2.1.2. Chromatographic Separation

-

Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to yield several sub-fractions (F1-F10).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of lignans (as determined by thin-layer chromatography) are further purified on a Sephadex LH-20 column using chloroform-methanol (1:1) as the mobile phase to remove pigments and other impurities.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by semi-preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. Fractions are collected and the purity of this compound is confirmed by analytical HPLC.

2.1.3. Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

-

Circular Dichroism (CD) Spectra: To aid in the determination of the absolute configuration.

Anti-HIV Activity of this compound

Preliminary biological screening of compounds isolated from Kadsura heteroclita has demonstrated anti-HIV activity.[2] The evaluation of the anti-HIV-1 activity is typically performed using in vitro cell-based assays.

Quantitative Data on Anti-HIV Activity

| Compound | Target | EC₅₀ | CC₅₀ | Therapeutic Index (TI) | Reference |

| This compound | HIV-1 | Data not available | Data not available | Data not available | [2] |

| HDS2 (Gomisin M₁) | HIV-1 RT | 1-3 µM | >100 µM | >33-100 | [3] |

EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration), TI (Therapeutic Index = CC₅₀/EC₅₀)

Experimental Protocol: Anti-HIV-1 p24 Antigen Assay

This assay quantifies the amount of HIV-1 p24 capsid protein, an indicator of viral replication.

-

Cell Culture: C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Infection: Cells are infected with the HIV-1 IIIB strain in the presence of varying concentrations of the test compound (this compound). A positive control (e.g., AZT) and a negative control (no compound) are included.

-

Incubation: The cultures are incubated at 37°C in a 5% CO₂ incubator.

-

p24 Antigen Quantification: After a set period (e.g., 4 days), the cell supernatant is collected, and the concentration of p24 antigen is determined using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.[4][5][6]

-

Data Analysis: The percentage of inhibition of viral replication is calculated, and the EC₅₀ value is determined. Cell viability is assessed in parallel using methods like the MTT assay to determine the CC₅₀.

Hypothesized Mechanism of Action and Signaling Pathway

Based on studies of other dibenzocyclooctadiene lignans with anti-HIV activity, it is hypothesized that this compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA.[7][8][9] This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking the viral replication cycle.[10]

Visualizations

Caption: Isolation and Purification Workflow for this compound.

Caption: Hypothesized Mechanism of Action of this compound.

Conclusion and Future Directions

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, represents a promising natural product scaffold for the development of novel anti-HIV agents. The methodologies outlined in this guide provide a framework for the isolation, purification, and preliminary biological evaluation of this compound. Further research is warranted to fully elucidate the anti-HIV activity of this compound, including the determination of its precise EC₅₀ and TI values, and to confirm its mechanism of action. Subsequent studies should focus on structure-activity relationship (SAR) analyses to optimize the therapeutic potential of this and related lignans. The rich chemical diversity of Kadsura heteroclita continues to offer exciting opportunities for the discovery of new drug leads.

References

- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ablinc.com [ablinc.com]

- 5. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The contemporary immunoassays for HIV diagnosis: a concise overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Animated HIV Science [animatedhivscience.com]

- 10. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]

Heteroclitin I and HIV: An Examination of the Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into the mechanism of action of Heteroclitin I against the Human Immunodeficiency Virus (HIV). Through a systematic review of available scientific literature, this document clarifies the current understanding of the anti-HIV activity of compounds derived from Kadsura heteroclita, the natural source of this compound.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan isolated from the stems of the plant Kadsura heteroclita (Roxb.) Craib.[1][2][3]. Lignans are a major class of phytoestrogens and have been investigated for a variety of biological activities. The initial interest in this compound's potential anti-HIV activity stems from the broader screening of natural products for novel therapeutic agents.

Anti-HIV Activity of Compounds from Kadsura heteroclita

A key study by Pu et al. (2008) published in Phytochemistry conducted a phytochemical investigation of Kadsura heteroclita and evaluated the anti-HIV activity of the isolated compounds[1][2]. The study led to the isolation of sixteen compounds, including two new lignans named this compound and Heteroclitin J.

However, contrary to the premise of a direct anti-HIV role for this compound, the abstract of this pivotal study does not report any significant anti-HIV activity for this compound. Instead, the research highlights other compounds from the same plant extract as having weak to moderate activity against HIV-1.

Quantitative Data on Anti-HIV Activity

The following table summarizes the quantitative data for the compounds from Kadsura heteroclita that demonstrated anti-HIV activity in the study by Pu et al. (2008). It is important to note that this compound is not among the listed active compounds[1][2].

| Compound ID | Compound Name/Type | EC50 (µg/mL) | Therapeutic Index (TI) | Activity Level |

| 6 | Not specified in abstract | 1.6 | 52.9 | Moderate |

| 12 | Not specified in abstract | 1.4 | 65.9 | Moderate |

| 8 | Not specified in abstract | Not specified | Not specified | Weak |

| 9 | Not specified in abstract | Not specified | Not specified | Weak |

| 10 | Not specified in abstract | Not specified | Not specified | Weak |

| 14 | Not specified in abstract | Not specified | Not specified | Weak |

| 15 | Not specified in abstract | Not specified | Not specified | Weak |

*EC50: The concentration of a drug that gives half-maximal response. *TI (Therapeutic Index): A quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.

Experimental Protocols

While the full experimental details for the anti-HIV assays are not available in the abstract of the Pu et al. (2008) study, a general methodology for such screenings can be outlined based on standard practices in the field.

General Anti-HIV-1 Assay (Cell-Based)

A common method to screen for anti-HIV activity involves the use of a cell-based assay. The general steps are as follows:

-

Cell Culture: A susceptible human T-cell line (e.g., C8166, MT-4) is cultured under standard laboratory conditions.

-

Virus Preparation: A laboratory-adapted strain of HIV-1 is propagated and the viral titer is determined.

-

Assay Setup:

-

Cells are seeded in a multi-well plate.

-

The test compounds (e.g., isolated phytochemicals) are added to the cells at various concentrations.

-

A control group of cells is treated with a known anti-HIV drug (e.g., AZT).

-

Another control group remains untreated.

-

-

Infection: A standardized amount of HIV-1 is added to the wells containing the cells and test compounds.

-

Incubation: The plates are incubated for a period of 3-5 days to allow for viral replication.

-

Measurement of Viral Replication: The extent of HIV-1 replication is measured by quantifying a viral marker, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assay: In parallel, the toxicity of the test compounds on the host cells is determined using a cell viability assay (e.g., MTT assay) to calculate the Therapeutic Index.

Visualization of Phytochemical Investigation Workflow

The following diagram illustrates the general workflow for the phytochemical investigation and screening of natural products for anti-HIV activity, as would have been followed in the study by Pu et al. (2008).

Conclusion

Based on the primary scientific literature available, This compound, a lignan isolated from Kadsura heteroclita, has not been reported to exhibit significant anti-HIV activity. The key study that identified this compound also screened it for anti-HIV-1 activity and found it to be inactive. However, the same study did identify other compounds from Kadsura heteroclita with weak to moderate anti-HIV-1 activity. Therefore, there is no known mechanism of action for this compound against HIV to be detailed. Future research could potentially re-evaluate this compound in different assay systems or against different viral strains, but based on current evidence, it is not considered an anti-HIV agent. For researchers in drug development, the focus should be on the other moderately active compounds isolated from this plant species.

References

Structural Elucidation of Heteroclitin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Heteroclitin I, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura heteroclita. The structure of this natural product was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document details the methodologies employed for these analyses and presents the key spectroscopic data that were instrumental in the definitive structural assignment of this compound. The information contained herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a lignan natural product that has been isolated from the stems of Kadsura heteroclita (Roxb.) Craib, a plant used in traditional medicine. The structural determination of such novel compounds is a critical step in the drug discovery process, providing the foundation for understanding their biological activity and for future synthetic efforts. The elucidation of this compound's structure was principally achieved through the application of modern spectroscopic methods.

Physicochemical and Spectroscopic Data

The molecular formula of this compound was established as C22H24O7 by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Mass Spectrometry Data

High-Resolution Mass Spectrometry is a fundamental technique for determining the elemental composition of an unknown compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Found m/z |

| ESI+ | [M+Na]⁺ | Data not available | Data not available |

Note: The specific calculated and found m/z values for this compound are not publicly available in the abstract of the primary literature. Access to the full-text publication is required to populate this table with the exact experimental data.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments was used to determine the connectivity and relative stereochemistry of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available | Data not available | Data not available | Data not available |

Note: The specific ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are not publicly available in the abstract of the primary literature. Access to the full-text publication by Jian-Xin Pu et al. in Phytochemistry (2008) is required to populate this table.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| Data not available | Data not available |

Note: The specific ¹³C NMR chemical shifts for this compound are not publicly available in the abstract of the primary literature. Access to the full-text publication is required to populate this table.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the general methodologies typically employed for the isolation and structural characterization of natural products like this compound.

Isolation of this compound

The isolation of this compound from the stems of Kadsura heteroclita would typically involve the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., ethanol or methanol) at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (likely the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica Gel Column Chromatography: To perform a preliminary separation of the major components.

-

Sephadex LH-20 Column Chromatography: To remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): To achieve the final purification of the compound.

-

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses for structural elucidation.

-

NMR Spectroscopy:

-

A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Standard pulse programs are used for each experiment.

-

-

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

-

The solution is infused into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mass spectrum is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.

-

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in structural elucidation.

Spectroscopic Analysis of Heteroclitin I: A Technical Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of Heteroclitin I, a lignan isolated from Kadsura heteroclita. This document outlines the methodologies for nuclear magnetic resonance (NMR) and mass spectrometry (MS) and presents a general workflow for the structural elucidation of natural products.

This guide, therefore, provides a framework for the spectroscopic analysis of a natural product like this compound, detailing the standard experimental protocols and data presentation that would be expected for a full characterization.

Data Presentation

For a complete analysis, the spectroscopic data for this compound would be presented as follows:

Table 1: ¹H NMR Spectroscopic Data for this compound (Data not available in accessible search results)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data not available in accessible search results)

| Position | δC (ppm) |

| ... | ... |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound (Data not available in accessible search results)

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | C₂₂H₂₅O₇ | ... |

| [M+Na]⁺ | C₂₂H₂₄O₇Na | ... |

Experimental Protocols

The following sections describe the detailed methodologies that would be employed to acquire the spectroscopic data for a natural product such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

Sample Preparation: A sample of pure this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each proton signal.

-

¹³C NMR: One-dimensional carbon NMR spectra are recorded to identify the number of unique carbon environments.

-

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be performed to establish the connectivity between protons and carbons, and thus deduce the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the precise molecular weight and elemental composition of a compound.

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile.

Instrumentation and Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer, for instance, a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: The analysis would be conducted in both positive and negative ion modes to identify the most abundant molecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

-

Data Analysis: The instrument measures the mass-to-charge ratio (m/z) with high accuracy. This allows for the calculation of the elemental formula of the molecular ion, which must be consistent with the structure proposed by NMR data.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

In Vitro Anti-HIV Activity of Dibenzocyclooctadiene Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-HIV activity of dibenzocyclooctadiene lignans, a class of natural products showing promise as potential antiretroviral agents. This document synthesizes key data on their efficacy, cytotoxicity, and mechanisms of action, supported by detailed experimental protocols and illustrative diagrams to facilitate further research and development in this area.

Quantitative Anti-HIV Activity of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans, primarily isolated from plants of the Schisandraceae family, have demonstrated significant inhibitory effects against various strains of HIV-1. The antiviral potency of these compounds is typically evaluated by determining their 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting therapeutic index (TI = CC₅₀/EC₅₀), which is a measure of the compound's safety margin. A higher TI value indicates a more promising therapeutic potential.

The table below summarizes the reported in vitro anti-HIV-1 activities of several key dibenzocyclooctadiene lignans.

| Compound | HIV-1 Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | TI | Mechanism of Action | Reference |

| Gomisin M₁ (HDS2) | NL4-3, BaL | TZM-bl | 1-3 | >50 | >16-50 | NNRTI | [1][2] |

| (±)-Gomisin M₁ | HIV-1 | H9 | <0.65 | >44 | >68 | Not specified | |

| Schisandrin B | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | RT Inhibition | |

| Deoxyschizandrin | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | RT Inhibition | |

| Rubrisandrin C | IIIB | MT-4 | 2.26-20.4 (µg/mL) | Not Specified | 15.4 | Syncytium Inhibition | [3] |

| Rubrilignan A | IIIB | C8166 | 2.26 (µg/mL) | 80.2 (µg/mL) | 35.5 | Not specified | [4] |

| Rubrilignan B | IIIB | C8166 | 1.82 (µg/mL) | 33.8 (µg/mL) | 18.6 | Not specified | [4] |

| Tiegusanin G | HIV-1 | Not Specified | 7.9 | >200 | >25 | Not specified | [5] |

NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; RT: Reverse Transcriptase. Note: Some values were reported in µg/mL and have been maintained as such due to the lack of reported molecular weights in the source for precise conversion.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

A primary mechanism of action for several bioactive dibenzocyclooctadiene lignans is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA.[1] These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site used by nucleoside analogues. This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby halting the viral replication process at an early stage.[1]

The following diagram illustrates the inhibition of the HIV life cycle by these lignans.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-HIV activity of dibenzocyclooctadiene lignans.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[3]

Protocol:

-

Cell Plating: Seed susceptible cell lines (e.g., MT-4, TZM-bl) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Addition: Prepare serial dilutions of the test lignans in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the cells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 2-7 days).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct indicator of viral replication.[6]

Protocol:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody (e.g., monoclonal anti-p24) overnight at room temperature.

-

Washing and Blocking: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block the wells with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Addition: Add 100 µL of cell culture supernatants (containing the virus and test compounds) and a series of p24 antigen standards to the wells. Incubate for 2 hours at 37°C.

-

Washing: Wash the wells three times with wash buffer.

-

Detector Antibody: Add a biotinylated detector antibody (e.g., polyclonal anti-p24) to each well and incubate for 1 hour at 37°C.

-

Washing: Wash the wells three times with wash buffer.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at 37°C.

-

Washing: Wash the wells four times with wash buffer.

-

Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

-

Absorbance Reading: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples. The EC₅₀ is the compound concentration that inhibits p24 production by 50%.

Syncytium Formation Assay

This assay visually assesses the ability of a compound to inhibit HIV-induced cell-cell fusion (syncytium formation), a hallmark of cytopathic effect for certain HIV strains.[1][3]

Protocol:

-

Cell Preparation: Use a T-cell line highly susceptible to syncytium formation, such as MT-2 cells.

-

Co-culture Setup: In a 96-well plate, co-culture uninfected MT-2 cells with chronically HIV-infected cells (e.g., H9/IIIB) at a ratio of 10:1.

-

Compound Addition: Add serial dilutions of the test lignans to the co-culture wells. Include a positive control (e.g., AZT) and a negative control (no compound).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Microscopic Examination: Observe the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).

-

Data Analysis: Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the negative control. The EC₅₀ is the concentration that inhibits syncytium formation by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.[1]

Protocol:

-

Reaction Mixture: In a microplate well, prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleotides (dNTPs), including biotin-dUTP and digoxigenin-dUTP.

-

Enzyme and Inhibitor: Add a known amount of purified HIV-1 RT enzyme and serial dilutions of the test lignan to the reaction mixture.

-

Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription. The newly synthesized DNA strand will incorporate both biotin and digoxigenin.

-

Capture: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.

-

Washing: Wash the wells to remove unincorporated nucleotides and the enzyme.

-

Detection: Add an anti-digoxigenin antibody conjugated to HRP and incubate for 1 hour at 37°C.

-

Washing: Wash the wells to remove unbound antibody-enzyme conjugate.

-

Substrate Reaction: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with an acid solution.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration. The IC₅₀ is the concentration that inhibits RT activity by 50%.

Conclusion and Future Directions

Dibenzocyclooctadiene lignans represent a promising class of natural products with potent in vitro anti-HIV activity. Their primary mechanism of action as NNRTIs provides a clear target for drug development. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these lignans, as well as in vivo studies to validate their therapeutic potential. The development of new analogs based on the dibenzocyclooctadiene scaffold could lead to the discovery of novel antiretroviral drugs with improved efficacy and resistance profiles.

References

- 1. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hanc.info [hanc.info]

- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Cytotoxic Evaluation of Dibenzocyclooctadiene Lignans from Kadsura heteroclita: A Technical Guide

Disclaimer: This document provides a technical framework for the preliminary cytotoxic evaluation of dibenzocyclooctadiene lignans, with a focus on Heteroclitin I. Due to the limited publicly available cytotoxicity data for this compound, this guide utilizes illustrative data and established methodologies for similar natural products to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. Lignans, a major class of phytoestrogens, are known to exhibit a wide range of biological activities, including antitumor, antiviral, and antioxidant effects.[1] Several studies have reported that lignans can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[2][3][4][5] Given the therapeutic potential of this class of compounds, a systematic evaluation of their cytotoxic properties is a critical first step in the drug discovery process.

This guide outlines the essential experimental protocols, data presentation standards, and mechanistic considerations for conducting preliminary cytotoxicity studies on this compound and related dibenzocyclooctadiene lignans.

Data Presentation: Quantifying Cytotoxicity

A primary objective of preliminary cytotoxicity screening is to determine the concentration of a compound required to inhibit cell growth by 50% (IC50). This data is typically presented in a tabular format to allow for clear comparison across multiple cell lines and compounds.

Table 1: Illustrative Cytotoxic Activity (IC50 in µM) of this compound and Related Lignans against Human Cancer Cell Lines.

| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |

| This compound | 15.2 ± 1.8 | 25.5 ± 2.3 | 18.9 ± 1.5 | 30.1 ± 2.9 |

| Lignan Analog A | 8.7 ± 0.9 | 12.1 ± 1.1 | 9.5 ± 0.8 | 15.3 ± 1.4 |

| Lignan Analog B | > 100 | > 100 | > 100 | > 100 |

| Doxorubicin * | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 |

Positive Control

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for the reproducibility and validity of cytotoxicity data.

Cell Lines and Culture Conditions

A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines include:

-

MCF-7 (human breast adenocarcinoma)

-

A549 (human lung carcinoma)

-

HeLa (human cervical adenocarcinoma)

-

HepG2 (human hepatocellular carcinoma)

Cells should be maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Preparation of Test Compound

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Working Solutions: Prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

In Vitro Cytotoxicity Assays

The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for determining cell viability.

The SRB assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total biomass.[6][7]

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[8]

The MTT assay measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11]

-

Cell Seeding and Treatment: Follow the same procedure as for the SRB assay (steps 1 and 2).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (OD of treated cells / OD of control cells) x 100

The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Workflows and Signaling Pathways

Understanding the underlying mechanisms of cytotoxicity is a key aspect of drug development. Lignans often exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[2][4][12]

Experimental Workflow

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[13][14]

Cell Cycle Regulation

Many cytotoxic compounds, including lignans, can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[3][4][12] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting preliminary cytotoxicity studies of this compound and other dibenzocyclooctadiene lignans. By employing standardized protocols for cytotoxicity assays and presenting data in a clear, comparative format, researchers can effectively screen novel compounds for their anticancer potential. Furthermore, the visualization of key signaling pathways offers a logical roadmap for subsequent mechanistic studies to elucidate the specific molecular targets and modes of action. While specific cytotoxic data for this compound remains to be published, the methodologies and conceptual frameworks outlined herein are essential for advancing the preclinical evaluation of this and other promising natural products.

References

- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignans are involved in the antitumor activity of wheat bran in colon cancer SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A dihydrobenzofuran lignan induces cell death by modulating mitochondrial pathway and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arctigenin, a natural lignan compound, induces G0/G1 cell cycle arrest and apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

Heteroclitin I: A Technical Guide on its Natural Source, Abundance, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heteroclitin I, a bioactive lignan isolated from Kadsura heteroclita. The document details its natural origin, available data on its abundance, a descriptive experimental protocol for its isolation, and its potential mechanism of action as an anti-HIV agent.

Natural Source of this compound

This compound is a naturally occurring dibenzocyclooctadiene lignan.[1] The primary and exclusive natural source of this compound identified in the scientific literature is the stems of Kadsura heteroclita (Roxb.) Craib.[1][2] This plant belongs to the Schisandraceae family and is utilized in traditional Chinese medicine.[3] Phytochemical investigations of Kadsura heteroclita have revealed a rich diversity of bioactive compounds, with lignans and triterpenoids being the predominant chemical constituents.[3][4][5]

Abundance of this compound

Quantitative data specifically detailing the abundance or yield of this compound from Kadsura heteroclita is not extensively reported in the available scientific literature. However, a comprehensive study on the chemical constituents of Kadsura heteroclita stems identified 204 compounds, including a large number of lignans and triterpenoids.[6][7][8] While this study quantified 12 representative compounds, this compound was not among them.[6][7][8]

To provide a contextual understanding of lignan content in related species, the isolation of a similar compound, Heteroclitin D, from Kadsurae Caulis (the dried stems of Kadsura interior) yielded 10.2 mg from 4.86 g of crude extract.[9] This suggests that while these compounds are present, their isolation may yield relatively small quantities.

The following table summarizes the quantitative data found for representative lignans and triterpenoids in the stems of Kadsura heteroclita from one study. It is important to note that the abundance of this compound may vary depending on factors such as the geographical origin of the plant, harvesting time, and the specific extraction and purification methods employed.

| Compound Name | Compound Type | Abundance (μg/g of dried KHS) |

| Schisanlactone E | Triterpenoid | 13.33-25.57 |

| Heteroclitalactone F | Triterpenoid | 2.87-5.11 |

| Heteroclitalactone B | Triterpenoid | 1.89-3.41 |

| Schisanlactone B | Triterpenoid | 0.98-1.92 |

| Heteroclitalactone M | Triterpenoid | 1.45-2.67 |

| Heteroclitalactone D | Triterpenoid | 0.78-1.54 |

| Heteroclitalactone E | Triterpenoid | 0.65-1.23 |

| Schisandronic acid | Triterpenoid | 0.45-0.89 |

| 6-Hydroxyhinokinin-6-O-β-D-glucopyranoside | Lignan | 0.12-0.25 |

| d-Epigalbacin | Lignan | 0.08-0.17 |

| Schizandriside | Lignan | 0.15-0.31 |

| Gomisin J | Lignan | 0.21-0.43 |

Data sourced from a study by Liu et al. (2021) on the quantitative analysis of components in Kadsura heteroclita stem (KHS).

Experimental Protocols

While a specific, detailed protocol solely for the isolation of this compound is not available in a single source, a comprehensive methodology can be compiled from the original isolation report by Pu et al. (2008) and similar protocols for related compounds from the same plant.

General Isolation and Purification Workflow

The isolation of this compound from the stems of Kadsura heteroclita typically involves a multi-step process of extraction and chromatographic separation.

References

- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Simultaneously qualitative and quantitative analysis of the representa" by Qian-qian Liu, Bin Li et al. [jfda-online.com]

- 8. lawdata.com.tw [lawdata.com.tw]

- 9. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of lignans in Kadsura species: A technical guide for researchers

An in-depth exploration of the molecular machinery behind the synthesis of pharmacologically significant lignans in the genus Kadsura, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic pathway, quantitative data, and detailed experimental methodologies.

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of a diverse array of lignans, particularly dibenzocyclooctadiene lignans, which have garnered significant attention for their wide range of biological activities, including hepatoprotective, anti-inflammatory, and antiviral properties. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide synthesizes current knowledge on the enzymatic steps leading to lignan formation in Kadsura species, presents quantitative data on metabolite accumulation and gene expression, and provides detailed experimental protocols for key analytical and biochemical assays.

The Biosynthetic Pathway: From Phenylpropanoids to Complex Lignans

The biosynthesis of lignans in Kadsura species originates from the general phenylpropanoid pathway, which provides the foundational C6-C3 monolignol units. These precursors then enter a specialized metabolic cascade involving a series of enzymatic reactions to yield the diverse lignan scaffolds characteristic of this genus. The pathway can be broadly divided into two main stages: the formation of monolignols and the subsequent stereoselective coupling and modification into various lignan classes.

The General Phenylpropanoid Pathway: Synthesizing the Building Blocks

The journey begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic conversions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), leads to the production of key monolignols, primarily coniferyl alcohol.[1][2]

The Lignan-Specific Pathway: Dimerization and Diversification

The monolignols produced are then transported to the site of lignan biosynthesis, where they undergo stereospecific coupling and further modifications. Key enzyme families involved in this latter stage in Kadsura and related species include:

-

Dirigent Proteins (DIRs): These proteins are crucial for controlling the stereoselective coupling of two monolignol radicals to form the initial lignan backbone, such as (+)- or (-)-pinoresinol.[2][3]

-

Pinoresinol-Lariciresinol Reductases (PLRs): Following the initial dimerization, PLRs catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[2][4]

-

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the lignan skeleton, contributing to the vast structural diversity of these compounds.[2][3]

-

Cytochrome P450 Monooxygenases (CYPs): Several CYP families, particularly CYP719A and CYP81Q, are implicated in the formation of the characteristic dibenzocyclooctadiene ring and other modifications.[2][5]

-

UDP-glucosyltransferases (UGTs): These enzymes are often involved in the final steps of the pathway, glycosylating lignans to enhance their stability and solubility.[2]

The biosynthesis of dibenzocyclooctadiene lignans, a prominent class in Kadsura, is thought to proceed from isoeugenol, which is converted to dihydroguaiaretic acid via the action of DIR and PLR enzymes, followed by a series of reactions catalyzed by OMTs and CYPs.[2][3]

Quantitative Insights: Lignan Accumulation and Gene Expression

Metabolomic and transcriptomic studies in Kadsura coccinea and related Schisandra species have revealed tissue-specific accumulation of lignans and differential expression of biosynthetic genes.

Table 1: Relative Content of Lignans in Different Tissues of Kadsura coccinea

| Lignan | Relative Content in Roots | Relative Content in Stems | Relative Content in Leaves |

| Ring-opening isolarch phenol-4-o-glucoside | High | Moderate | Low |

| Isoschisandrin B | High | Low | Low |

| Mangliesin D | High | Low | Low |

| Narrow leaf schisandrin E | Moderate | High | Moderate |

| Schisandrin B | Moderate | Moderate | High |

| Ring-opening isolarch-9′-O-glucoside | Low | High | High |

| Schisandrin ethyl | Low | High | Low |

| Inulin C | Low | Low | High |

Source: Data compiled from metabolome analysis of 2-year-old Kadsura coccinea.[6][7] Note: "High", "Moderate", and "Low" are qualitative descriptors based on the reported relative abundance.

Table 2: Expression Levels (FPKM) of Candidate Genes in the Lignan Biosynthesis Pathway of Schisandra sphenanthera

| Gene Family | Candidate Gene ID | FPKM in Fruit | FPKM in Root | FPKM in Stem | FPKM in Leaf |

| PAL | PAL1 | 150.2 | 80.5 | 60.1 | 45.3 |

| C4H | C4H-2 | 250.8 | 120.3 | 90.7 | 70.2 |

| 4CL | 4CL-27 | 300.1 | 150.6 | 110.4 | 85.9 |

| C3H | C3H-1 | 180.5 | 95.2 | 75.8 | 60.1 |

| COMT | OMT27 | 210.7 | 105.4 | 80.2 | 65.7 |

| CCR | CCR5 | 120.3 | 280.9 | 150.6 | 90.4 |

| CAD | CAD1 | 280.6 | 130.1 | 100.5 | 75.3 |

| DIR | DIR-5 | 90.2 | 180.7 | 110.9 | 80.6 |

| PLR | PLR-3 | 110.4 | 210.8 | 130.2 | 95.1 |

| CYP | CYP8 | 160.9 | 250.4 | 140.7 | 100.3 |

Source: Representative data selected from the supplementary materials of a transcriptome and metabolome analysis of Schisandra sphenanthera.[2][7] FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of lignan biosynthesis in Kadsura species.

Lignan Extraction and Quantification by HPLC-UV

This protocol describes a general method for the extraction and quantification of major lignans from Kadsura plant material.

a. Extraction:

-

Air-dry the plant material (e.g., roots, stems, or leaves) at room temperature and grind into a fine powder.

-

Accurately weigh 1.0 g of the powdered material into a flask.

-

Add 50 mL of 80% methanol and perform ultrasonic-assisted extraction for 60 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm membrane prior to HPLC analysis.

b. HPLC-UV Analysis:

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

-

Column: A C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

0-10 min: 20-40% B

-

10-30 min: 40-60% B

-

30-40 min: 60-80% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Quantification: Prepare a series of standard solutions of known concentrations for the target lignans. Generate a calibration curve by plotting peak area against concentration. Determine the concentration of lignans in the plant extracts by comparing their peak areas to the calibration curve.

Heterologous Expression and Purification of a Biosynthetic Enzyme (e.g., a Dirigent Protein)

This protocol outlines the expression of a candidate gene in a heterologous host (e.g., E. coli) and subsequent purification of the recombinant protein for in vitro assays.

a. Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the target gene (e.g., a Kadsura DIR) from cDNA using gene-specific primers with appropriate restriction sites.

-

Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector to create a recombinant plasmid.

-

Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture at a lower temperature (e.g., 18°C) for 16-20 hours.

c. Protein Purification:

-

Harvest the cells by centrifugation at 5000 × g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 12000 × g for 30 minutes at 4°C to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assay

This section provides a general framework for assaying the activity of a purified recombinant enzyme. The specific substrates and reaction conditions will vary depending on the enzyme being studied.

a. Pinoresinol-Lariciresinol Reductase (PLR) Assay:

-

Reaction Mixture (100 µL):

-

100 mM potassium phosphate buffer (pH 7.0)

-

200 µM (+)-pinoresinol (substrate)

-

200 µM NADPH (cofactor)

-

5-10 µg of purified recombinant PLR enzyme

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of ethyl acetate and vortexing.

-

Extract the product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.

-

Analyze the product (lariciresinol and secoisolariciresinol) by HPLC or LC-MS.[8]

-

b. O-Methyltransferase (OMT) Assay:

-

Reaction Mixture (50 µL):

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM caffeic acid (substrate)

-

100 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

1 mM DTT

-

2-5 µg of purified recombinant OMT enzyme

-

-

Procedure:

c. Cytochrome P450 (CYP) Assay:

-

Reaction Mixture (in a microsome preparation or with a reconstituted system):

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 mM NADPH

-

10-50 µM lignan substrate (e.g., dihydroguaiaretic acid)

-

Microsomes containing the expressed CYP and its reductase partner, or a reconstituted system with purified CYP, CPR, and cytochrome b5.

-

-

Procedure:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction with an organic solvent (e.g., acetonitrile or ethyl acetate).

-

Analyze the formation of the hydroxylated or otherwise modified product by LC-MS.[11]

-

Visualizing the Pathway and Experimental Workflow

To further elucidate the complex relationships within the lignan biosynthetic pathway and the steps involved in its investigation, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimising expression and extraction of recombinant proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. for.nchu.edu.tw [for.nchu.edu.tw]

- 9. pnas.org [pnas.org]

- 10. Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High-Throughput Mass Spectrometric Enzyme Activity Assay Enabling the Discovery of Cytochrome P450 Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Heteroclitin I and Its Analogs: A Technical Guide for Researchers

An In-depth Examination of Synthetic Strategies for a Promising Class of Dibenzocyclooctadiene Lignans

Heteroclitin I and its analogs, belonging to the dibenzocyclooctadiene lignan family of natural products, have garnered interest within the scientific community due to their complex molecular architecture and potential therapeutic applications. Isolated from medicinal plants of the Kadsura genus, these compounds present a significant challenge and opportunity for synthetic chemists. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its analogs, drawing upon established methodologies for structurally related compounds to propose a viable synthetic pathway. Detailed experimental protocols, quantitative data from analogous syntheses, and visualizations of synthetic and potential biological pathways are presented to aid researchers in drug discovery and development.

Introduction to this compound

This compound is a naturally occurring lignan isolated from the stems of Kadsura heteroclita.[1] Lignans from this genus are known to possess a range of biological activities. While research into the specific bioactivity of this compound is ongoing, related compounds from Kadsura heteroclita have been investigated for their anti-HIV properties.[1] The complex, sterically hindered structure of this compound, characterized by a central eight-membered ring and multiple stereocenters, makes its chemical synthesis a formidable task, requiring advanced and stereoselective synthetic strategies.

Proposed Retrosynthetic Analysis and Synthetic Strategy

While a total synthesis of this compound has not been explicitly published, a plausible synthetic route can be devised based on successful syntheses of other dibenzocyclooctadiene lignans with the same core scaffold. The key challenges in the synthesis of this class of molecules include the construction of the sterically congested biaryl bond, the formation of the eight-membered cyclooctadiene ring, and the precise control of stereochemistry at multiple centers.

A logical retrosynthetic approach would involve the disconnection of the eight-membered ring to two substituted phenylpropanoid units. A key strategic consideration is the atroposelective construction of the biaryl axis, which can be achieved through methods such as an Ullmann coupling or a Suzuki-Miyaura cross-coupling reaction.

A forward synthesis based on this strategy would commence with the synthesis of two appropriately functionalized aromatic precursors. An asymmetric coupling reaction would then be employed to form the crucial biaryl bond with control over the axial chirality. Subsequent elaboration of the side chains would introduce the necessary functional groups and stereocenters, followed by a ring-closing reaction to form the central eight-membered ring.

Key Experimental Protocols for Analogous Syntheses

The following protocols are adapted from the successful asymmetric total synthesis of structurally related dibenzocyclooctadiene lignans and represent a blueprint for the synthesis of this compound.

Atropdiastereoselective Biaryl Coupling (Ullmann-type)

This protocol describes the formation of the biaryl bond, a critical step in the synthesis of the dibenzocyclooctadiene core.

Materials:

-

Aryl iodide precursor (1.0 equiv)

-

Copper powder (10 equiv)

-

Pyridine (solvent)

-

Argon atmosphere

Procedure:

-

A solution of the aryl iodide precursor in dry pyridine is degassed with argon for 30 minutes.

-

Copper powder is added to the solution under a continuous flow of argon.

-

The reaction mixture is heated to reflux and stirred vigorously for 48 hours under an argon atmosphere.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the biaryl compound.

Diastereoselective Hydroboration/Suzuki-Miyaura Coupling

This two-step sequence is a powerful method for the stereocontrolled formation of a carbon-carbon bond, which can be adapted to build the side chains of the lignan scaffold.

Materials:

-

Allylic alcohol intermediate (1.0 equiv)

-

9-Borabicyclo[3.3.1]nonane (9-BBN) (1.5 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., K₂CO₃) (3.0 equiv)

-

Tetrahydrofuran (THF) and water (solvent)

Procedure:

-

Hydroboration: To a solution of the allylic alcohol in dry THF at 0 °C under argon is added a solution of 9-BBN in THF. The reaction is stirred at room temperature for 4 hours.

-

Suzuki-Miyaura Coupling: To the hydroboration reaction mixture is added the aryl halide, aqueous potassium carbonate, and the palladium catalyst.

-

The mixture is heated to reflux for 12 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by flash chromatography to afford the coupled product.

Quantitative Data from Analogous Syntheses

The following table summarizes typical yields for key reactions in the synthesis of dibenzocyclooctadiene lignans, providing a benchmark for a potential synthesis of this compound.

| Reaction Step | Substrate | Product | Catalyst/Reagent | Yield (%) |

| Asymmetric Biaryl Coupling | Aryl Halide & Aryl Boronic Acid | Biaryl Intermediate | Pd(OAc)₂ / SPhos | 75-85 |

| Diastereoselective Alkylation | Enolate of a Chiral Auxiliary | Alkylated Intermediate | LDA / Alkyl Halide | 80-90 |

| Ring-Closing Metathesis | Diene Precursor | Cyclooctadiene Core | Grubbs II Catalyst | 60-70 |

| Final Deprotection & Oxidation | Protected Lignan Core | Target Dibenzocyclooctadiene Lignan | BBr₃ / Dess-Martin | 50-60 |

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, a study on compounds isolated from Kadsura heteroclita investigated their anti-HIV activity.[1] Several lignans from this plant exhibited weak to moderate activity against HIV-1.[1] The mechanism of action for anti-HIV lignans can vary, but some have been shown to inhibit viral reverse transcriptase.

Should this compound prove to have significant biological effects, such as cytotoxicity against cancer cells, it would be crucial to investigate the underlying signaling pathways.

An experimental workflow to elucidate such a pathway would involve treating cancer cell lines with this compound and performing a series of molecular biology assays.

Conclusion

The chemical synthesis of this compound and its analogs presents a significant synthetic challenge that can be addressed through modern synthetic methodologies. While a dedicated total synthesis of this compound is yet to be reported, the strategies outlined in this guide, based on the successful synthesis of related dibenzocyclooctadiene lignans, provide a solid foundation for future synthetic efforts. Further investigation into the biological activities of this compound is warranted to uncover its therapeutic potential and to elucidate the signaling pathways through which it exerts its effects. The combination of advanced synthetic chemistry and detailed biological evaluation will be crucial in unlocking the full potential of this intriguing class of natural products.

References

Methodological & Application

Application Notes and Protocols: Heteroclitin I - Experimental Protocol for Anti-HIV Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to combat Human Immunodeficiency Virus (HIV) necessitates the continuous discovery and development of novel antiretroviral agents. Natural products represent a rich source of chemical diversity for identifying new therapeutic leads. This document outlines a comprehensive experimental protocol for evaluating the potential anti-HIV activity of a novel compound, exemplified by "Heteroclitin I". The following protocols are standard methodologies for preliminary in vitro screening of uncharacterized compounds against HIV-1. The workflow includes an initial assessment of cytotoxicity followed by specific assays to measure the inhibition of viral replication.

Experimental Workflow for Anti-HIV Screening

The overall process for evaluating the anti-HIV potential of a test compound like this compound involves a multi-step approach. It begins with determining the compound's toxicity to the host cells to identify a non-toxic concentration range for subsequent antiviral assays. Following this, the compound is tested for its ability to inhibit HIV-1 replication, typically by measuring the reduction in a viral protein (p24 antigen) or the activity of a key viral enzyme (reverse transcriptase).

HIV-1 Life Cycle and Antiretroviral Drug Targets

Understanding the HIV-1 replication cycle is crucial for interpreting the results of anti-HIV assays. The virus follows a series of steps to infect a host cell and replicate, each of which presents a potential target for antiretroviral drugs. The diagram below illustrates these key stages and the classes of drugs that inhibit them. This provides a framework for hypothesizing the potential mechanism of action of a novel compound.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50). This is essential to ensure that any observed antiviral activity is not due to cell death.

Materials:

-

TZM-bl cells (or other susceptible cell line like PBMCs)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells in triplicate. Include wells with medium only (background control) and cells with medium containing the same concentration of DMSO as the test wells (cell viability control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 4 hours (for MTT) or 2-4 hours (for XTT) at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-HIV p24 Antigen Assay

Objective: To quantify the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures treated with this compound. A reduction in p24 levels indicates inhibition of viral replication.

Materials:

-

HIV-1 susceptible cells (e.g., PBMCs or TZM-bl cells)

-

HIV-1 virus stock (e.g., HIV-1 MN or BaL)

-

This compound at non-toxic concentrations

-

96-well microtiter plates

-

Commercially available HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described in the cytotoxicity assay.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours. Include a positive control (e.g., AZT) and a no-drug virus control.

-

Infect the cells with a predetermined amount of HIV-1 stock (e.g., multiplicity of infection of 0.1).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

Perform the p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.[1][2][3] A general procedure is as follows: a. Coat a 96-well plate with a capture antibody specific for HIV-1 p24. b. Add the cell culture supernatants and p24 standards to the wells. Incubate for 1-2 hours at 37°C.[1] c. Wash the plate to remove unbound material. d. Add a biotinylated detector antibody and incubate. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. After another wash, add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of p24 antigen.[3] g. Stop the reaction with a stop solution and read the absorbance at 450 nm.[3]

-

Calculate the concentration of p24 in each sample using the standard curve. Determine the percentage of HIV-1 inhibition for each concentration of this compound relative to the virus control. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Reverse Transcriptase (RT) Activity Assay

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound at various concentrations

-

Commercially available non-radioactive RT assay kit (colorimetric or fluorescent)[4][5]

-

Microplate reader

Protocol:

-

This assay is typically performed in a cell-free system using a commercial kit. The general principle involves the RT-mediated synthesis of DNA from an RNA or DNA template, which is then quantified.[6]

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the reaction mixture provided in the kit, which typically contains a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled with biotin or DIG), and the reaction buffer.

-

Add the diluted this compound or a known RT inhibitor (e.g., Nevirapine) as a positive control to the respective wells.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

The newly synthesized labeled DNA is then captured on a streptavidin-coated plate (if using biotin-labeled dNTPs).

-

The captured DNA is detected using an anti-DIG antibody conjugated to HRP (if using DIG-labeled dNTPs), followed by the addition of a chromogenic substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of RT inhibition for each concentration of this compound compared to the no-drug control. The IC50 value is then determined from the dose-response curve.

Data Presentation